N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Overview
Description
2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with appropriate acylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar chemical properties.
Trifluoromethoxyphenyl derivatives: Compounds with trifluoromethoxyphenyl groups exhibit similar reactivity and applications.
Uniqueness
What sets 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} apart is its combination of the thiadiazole ring with the trifluoromethoxyphenyl groups, providing a unique set of chemical and physical properties that make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
2-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N4O4S3/c21-19(22,23)33-13-5-1-11(2-6-13)27-15(31)9-35-17-29-30-18(37-17)36-10-16(32)28-12-3-7-14(8-4-12)34-20(24,25)26/h1-8H,9-10H2,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLPJBNPJRWFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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